Cas no 60376-97-8 ((4-Bromophenyl)methyl(propan-2-yl)amine)

(4-Bromophenyl)methyl(propan-2-yl)amine structure
60376-97-8 structure
Nombre del producto:(4-Bromophenyl)methyl(propan-2-yl)amine
Número CAS:60376-97-8
MF:C10H14BrN
Megavatios:228.128861904144
MDL:MFCD08691654
CID:858825
PubChem ID:12939866

(4-Bromophenyl)methyl(propan-2-yl)amine Propiedades químicas y físicas

Nombre e identificación

    • N-(4-Bromobenzyl)propan-2-amine
    • N-[(4-bromophenyl)methyl]propan-2-amine
    • (4-Brom-benzyl)-isopropyl-amin
    • (4-bromo-benzyl)-isopropyl-amine
    • (4-BROMOBENZYL)ISOPROPYLAMINE
    • (4-bromobenzyl)isopropylamine(SALTDATA: FREE)
    • [(4-bromophenyl)methyl](propan-2-yl)amine
    • AC1Q1QCB
    • AG-G-16423
    • AGN-PC-00K63Q
    • Ambcb4022320
    • CTK5B1407
    • N-(4-bromobenzyl)-N-isopropylamine
    • SureCN2548456
    • Z86129856
    • C78335
    • AKOS000157563
    • EN300-32102
    • N-(4-Bromophenylmethyl)isopropylamine
    • BS-38237
    • MFCD08691654
    • [(4-BROMOPHENYL)METHYL](ISOPROPYL)AMINE
    • CHEMBL3229277
    • SB76884
    • 60376-97-8
    • DTXSID40513508
    • DA-04515
    • DFQJMTRRBIJCLB-UHFFFAOYSA-N
    • CHEMBRDG-BB 4022320
    • SCHEMBL2548456
    • (4-Bromophenyl)methyl(propan-2-yl)amine
    • MDL: MFCD08691654
    • Renchi: InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
    • Clave inchi: DFQJMTRRBIJCLB-UHFFFAOYSA-N
    • Sonrisas: CC(C)NCC1=CC=C(C=C1)Br

Atributos calculados

  • Calidad precisa: 227.03100
  • Masa isotópica única: 227.03096g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 117
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 12Ų

Propiedades experimentales

  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 265.5±15.0 °C at 760 mmHg
  • Punto de inflamación: 114.4±20.4 °C
  • índice de refracción: 1.536
  • PSA: 12.03000
  • Logp: 3.33800
  • Presión de vapor: 0.0±0.5 mmHg at 25°C

(4-Bromophenyl)methyl(propan-2-yl)amine Información de Seguridad

(4-Bromophenyl)methyl(propan-2-yl)amine Datos Aduaneros

  • Código HS:2921499090
  • Datos Aduaneros:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(4-Bromophenyl)methyl(propan-2-yl)amine PrecioMás >>

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SHENG KE LU SI SHENG WU JI SHU
sc-349221-1g
[(4-bromophenyl)methyl](propan-2-yl)amine,
60376-97-8
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¥1564.00 2023-09-05
eNovation Chemicals LLC
Y1262326-1g
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$155 2025-02-26
eNovation Chemicals LLC
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$330 2025-02-26
A2B Chem LLC
AG68618-1g
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$118.00 2024-04-19
eNovation Chemicals LLC
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(4-Bromophenyl)methyl(propan-2-yl)amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Iodine Solvents: Chloroform ;  rt; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Referencia
Transformation of N,N-diisopropylarylmethylamines into N-isopropylarylmethylamines with molecular iodine
Ezawa, Masatoshi; et al, Tetrahedron Letters, 2015, 56(48), 6689-6692

(4-Bromophenyl)methyl(propan-2-yl)amine Preparation Products

(4-Bromophenyl)methyl(propan-2-yl)amine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:60376-97-8)(4-Bromophenyl)methyl(propan-2-yl)amine
A1167778
Pureza:99%
Cantidad:5g
Precio ($):356.0